

# A Comparative Analysis of Spectral Data for Isomers of Formylphenyl Acetate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Formylphenyl acetate

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A comprehensive comparison of the spectral data for the ortho, meta, and para isomers of formylphenyl acetate (2-formylphenyl acetate, **3-formylphenyl acetate**, and 4-formylphenyl acetate) is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of their  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS) data, facilitating their differentiation and characterization.

## Structural and Spectral Overview

The isomers of formylphenyl acetate share the same molecular formula,  $\text{C}_9\text{H}_8\text{O}_3$ , and molecular weight, but differ in the substitution pattern of the formyl and acetoxy groups on the phenyl ring.<sup>[1][2][3]</sup> This positional variation leads to distinct spectral characteristics that are crucial for their unambiguous identification.

## Comparative Spectral Data

The key spectral data for the three isomers are summarized in the tables below, offering a side-by-side comparison for easy reference.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectral Data ( $\text{CDCl}_3$ )

Isomer	Chemical Shift ( $\delta$ ) in ppm
2-formylphenyl acetate	Data not readily available in searched resources.
3-formylphenyl acetate	Data not readily available in searched resources.
4-formylphenyl acetate	$\sim 9.9$ (s, 1H, -CHO), $\sim 7.9$ (d, 2H, Ar-H), $\sim 7.2$ (d, 2H, Ar-H), $\sim 2.3$ (s, 3H, -COCH <sub>3</sub> )

The  $^1\text{H}$  NMR spectrum is particularly informative for distinguishing between the isomers due to the differing chemical environments of the aromatic protons. In the case of 4-formylphenyl acetate, the para-substitution results in a characteristic pair of doublets for the aromatic protons. The aldehydic proton appears as a distinct singlet in the downfield region.

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2:  $^{13}\text{C}$  NMR Spectral Data

Isomer	Chemical Shift ( $\delta$ ) in ppm
2-formylphenyl acetate	Data not readily available in searched resources.
3-formylphenyl acetate	Available data indicates key shifts but requires specific values for a complete comparison. <a href="#">[2]</a>
4-formylphenyl acetate	Data not readily available in searched resources.

The  $^{13}\text{C}$  NMR spectra provide information on the number and electronic environment of the carbon atoms. The chemical shifts of the carbonyl carbons (both ester and aldehyde) and the aromatic carbons will vary depending on the isomer.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands ( $\text{cm}^{-1}$ )

Isomer	C=O Stretch (Ester)	C=O Stretch (Aldehyde)	C-O Stretch (Ester)	Aromatic C-H Stretch
2-formylphenyl acetate	~1770	~1700	~1200	~3050
3-formylphenyl acetate	~1765	~1705	~1210	~3070
4-formylphenyl acetate	~1760	~1695	~1190	~3080

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the spectrometer.

The IR spectra of all three isomers are characterized by two distinct carbonyl stretching bands corresponding to the ester and aldehyde functional groups. The precise wavenumbers of these absorptions, along with the fingerprint region, can be used for differentiation. The IR spectrum for 4-formylphenyl acetate is available on the NIST WebBook.[\[3\]](#)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

Isomer	Molecular Ion (M <sup>+</sup> )	Key Fragment Ions (m/z)
2-formylphenyl acetate	164	122, 94, 65
3-formylphenyl acetate	164	122, 94, 65 <a href="#">[4]</a>
4-formylphenyl acetate	164	122, 93, 65

The electron ionization mass spectra of the three isomers all show a molecular ion peak at m/z 164, corresponding to the molecular weight of the compounds. The fragmentation patterns, however, can exhibit subtle differences that may aid in their distinction. A key fragmentation pathway involves the loss of the acetyl group (CH<sub>3</sub>CO), leading to a prominent peak at m/z 121 or 122. The mass spectrum for **3-formylphenyl acetate** and 4-formylphenyl acetate can be found on the NIST WebBook.[\[4\]](#)[\[5\]](#)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the formylphenyl acetate isomer in approximately 0.6-0.8 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean, dry 5 mm NMR tube.
- **Instrumentation:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:**
  - Number of scans: 16-32
  - Relaxation delay: 1-2 seconds
  - Pulse width: 30-45 degrees
  - Spectral width: -2 to 12 ppm
- **$^{13}\text{C}$  NMR Acquisition:**
  - Number of scans: 1024-4096 (or more, depending on sample concentration)
  - Relaxation delay: 2-5 seconds
  - Pulse width: 30-45 degrees
  - Spectral width: 0 to 220 ppm
- **Data Processing:** Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 for  $^1\text{H}$  and  $\delta$  77.16 for  $^{13}\text{C}$ ).

### Infrared (IR) Spectroscopy

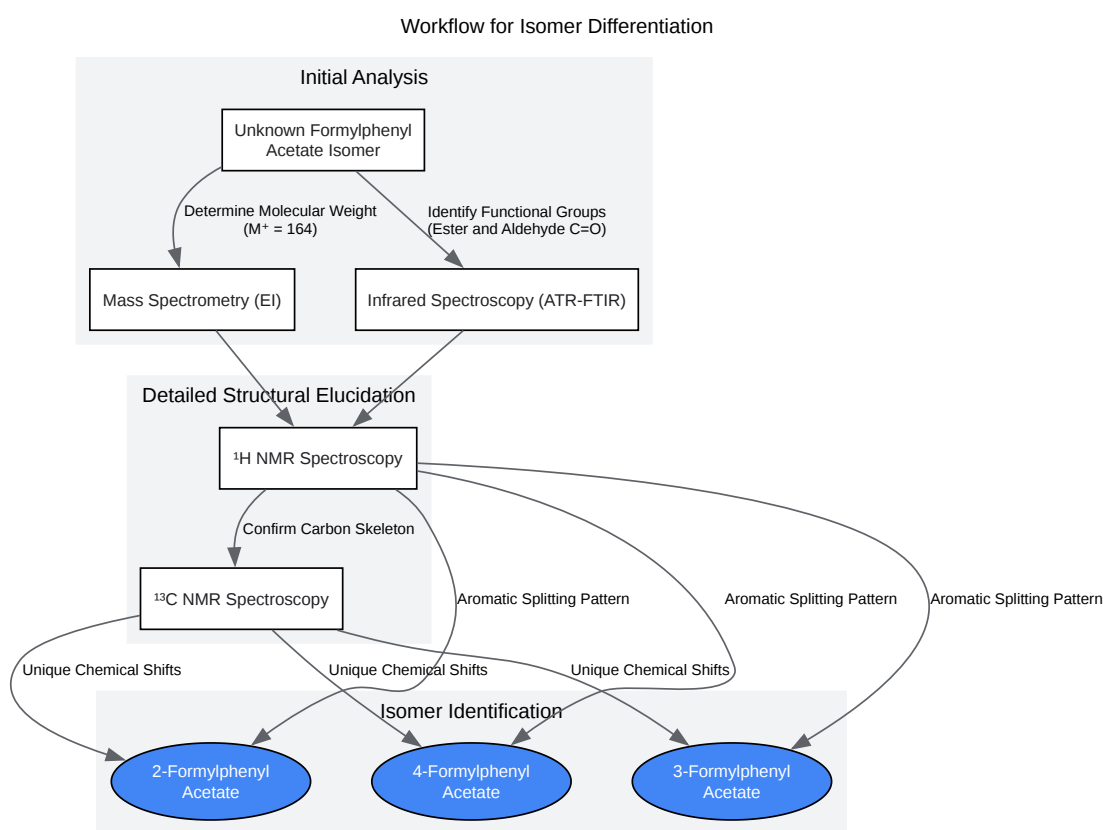
- **Sample Preparation:** For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly onto the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
  - Scan range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of scans: 16-32
- **Background Correction:** Record a background spectrum of the empty ATR crystal or salt plates and subtract it from the sample spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the analyte (in a volatile organic solvent like methanol or dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) for separation and introduction into the ion source.
- **Instrumentation:** Use a mass spectrometer equipped with an electron ionization (EI) source.
- **Ionization:**
  - Electron energy: 70 eV
  - Ion source temperature: 200-250  $^{\circ}\text{C}$
- **Mass Analysis:** Scan a mass range of approximately  $m/z$  40-400.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.

## Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the differentiation of formylphenyl acetate isomers using the discussed spectral techniques.



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Caption: A logical workflow for the differentiation of formylphenyl acetate isomers.

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## References

- 1. 2-Formylphenyl acetate | C<sub>9</sub>H<sub>8</sub>O<sub>3</sub> | CID 237228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Formylphenyl acetate | C<sub>9</sub>H<sub>8</sub>O<sub>3</sub> | CID 118618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Acetoxybenzaldehyde [webbook.nist.gov]
- 4. 3-Acetoxybenzaldehyde [webbook.nist.gov]
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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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